molecular formula C13H15F3O B12835055 1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one

1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B12835055
M. Wt: 244.25 g/mol
InChI Key: ZNIJZDUGCUYDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a tert-butyl and a methyl group

Preparation Methods

The synthesis of 1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-tert-butyl-2-methylphenol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

1-(5-(tert-Butyl)-2-methylphenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:

    tert-Butylbenzene: Both compounds contain a tert-butyl group attached to a phenyl ring, but differ in the presence of the trifluoromethyl group in this compound.

    2,6-Di-tert-butyl-4-methylphenol: This compound also contains tert-butyl and methyl groups on a phenyl ring, but lacks the trifluoromethyl group.

    Benzene, tert-butyl-: Similar to tert-butylbenzene, this compound contains a tert-butyl group on a phenyl ring but does not have the additional substituents present in this compound.

Properties

Molecular Formula

C13H15F3O

Molecular Weight

244.25 g/mol

IUPAC Name

1-(5-tert-butyl-2-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H15F3O/c1-8-5-6-9(12(2,3)4)7-10(8)11(17)13(14,15)16/h5-7H,1-4H3

InChI Key

ZNIJZDUGCUYDBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.